molecular formula C15H22N2 B596641 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane CAS No. 135380-51-7

7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane

Cat. No. B596641
M. Wt: 230.355
InChI Key: XHWYWBQBHTXVCE-UHFFFAOYSA-N
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Description

7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane is a chemical compound with the molecular formula C15H22N2 . It has a molecular weight of 230.35 .


Molecular Structure Analysis

The InChI code for 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane is 1S/C15H22N2/c1-2-4-13(5-3-1)10-16-8-6-14(7-9-16)11-15-12-14/h1-5H,6-12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Application in Photophysical Studies

  • Scientific Field : Photophysics and Supramolecular Chemistry
  • Summary of the Application : 2,7-Diazapyrenes, which share a similar structure with 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane, are promising azaaromatic scaffolds with unique structural geometry and supramolecular properties . They attract special attention due to their challenging photophysical properties .
  • Methods of Application : The study of these compounds involves various synthetic approaches under different reaction conditions . The specific methods and technical details would depend on the exact nature of the experiment.
  • Results or Outcomes : The opportunities of applications of 2,7-diazapyrenes include their remarkable photophysical and supramolecular properties, DNA-bindings, in sensors, molecular electronics, supramolecular systems, and related areas .

Application in Antitubercular Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Compounds containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties have been identified as new antitubercular agents .
  • Methods of Application : The specific methods of application would involve biological assays to test the antitubercular activity of these compounds . The exact procedures and technical details would depend on the specific experimental design.
  • Results or Outcomes : The results of these studies would be the identification of new potential drugs for the treatment of tuberculosis .

Application in Cancer Research

  • Scientific Field : Oncology and Medicinal Chemistry
  • Summary of the Application : Compounds similar to “7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane” have been used in the development of covalent inhibitors of KRAS G12C, a protein that plays a key role in cellular proliferation and differentiation . Mutations in the RAS gene are known drivers of oncogenic alternation in human cancer .
  • Methods of Application : The development of these inhibitors involves structural optimization of an acryloyl amine moiety to improve in vitro inhibitory activity . The specific methods and technical details would depend on the exact nature of the experiment.
  • Results or Outcomes : The optimization led to the identification of a potent compound with high metabolic stabilities in human and mouse liver microsomes . This compound showed a dose-dependent antitumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model .

Application in Drug Discovery

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Compounds similar to “7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane” have been used in the development of covalent inhibitors of KRAS G12C . KRAS protein plays a key role in cellular proliferation and differentiation . RAS gene mutation is a known driver of oncogenic alternation in human cancer .
  • Methods of Application : The development of these inhibitors involves structural optimization of an acryloyl amine moiety to improve in vitro inhibitory activity . The specific methods and technical details would depend on the exact nature of the experiment.
  • Results or Outcomes : The optimization led to the successful identification of a potent compound with high metabolic stabilities in human and mouse liver microsomes . This compound showed a dose-dependent antitumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model .

properties

IUPAC Name

7-benzyl-2-methyl-2,7-diazaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-16-12-15(13-16)7-9-17(10-8-15)11-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWYWBQBHTXVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C1)CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743543
Record name 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane

CAS RN

135380-51-7
Record name 2-Methyl-7-(phenylmethyl)-2,7-diazaspiro[3.5]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135380-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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